molecular formula C11H11N B1196111 2-Propenenitrile, polymer with ethenylbenzene CAS No. 9003-54-7

2-Propenenitrile, polymer with ethenylbenzene

Cat. No. B1196111
CAS RN: 9003-54-7
M. Wt: 157.21 g/mol
InChI Key: SCUZVMOVTVSBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of polymers similar to "2-Propenenitrile, polymer with ethenylbenzene" involves advanced polymerization techniques. For instance, the synthesis of poly(triphenyl ethene) and poly(tetraphenyl ethene) through Suzuki coupling highlights the intricate methods employed in polymer synthesis, demonstrating the polymer's complexity and the precision required in its creation (Zhou et al., 2016).

Molecular Structure Analysis

The molecular structure of polymers plays a crucial role in determining their properties and applications. Advanced characterization techniques, such as single-crystal X-ray diffraction, are essential for understanding the precise molecular structure of polymers. These techniques provide insights into the polymer's geometry at the molecular level, influencing its chemical reactivity and physical properties (Liu et al., 2011).

Chemical Reactions and Properties

Polymers exhibit a wide range of chemical reactions and properties, depending on their molecular structure. The reactivity and chemical behavior of polymers like "2-Propenenitrile, polymer with ethenylbenzene" can be significantly varied through the introduction of different functional groups and monomer units. This versatility enables the design of polymers with specific chemical properties for targeted applications (Li et al., 2013).

Physical Properties Analysis

The physical properties of polymers, such as their solubility, thermal stability, and mechanical strength, are directly influenced by their molecular structure. Studies on polymers reveal how specific structural features contribute to remarkable physical properties, such as stable nanoparticles formation and significant aggregation-induced emission activities, highlighting the impact of molecular design on the polymer's applications (Zhou et al., 2016).

Chemical Properties Analysis

The chemical properties of polymers, including their reactivity towards other chemicals and stability under various conditions, are crucial for their practical applications. Research into polymers' chemical properties allows for the development of materials with desired reactivity and resistance to degradation, enabling their use in a wide range of industrial and technological applications (Fan et al., 2015).

Scientific Research Applications

  • Synthesis of Graft Polymers

    2-Propenenitrile can be used in the synthesis of graft polymers, where it acts as a macromonomer to create comb-type polymers and graft copolymers (Niwa, Hayashi, & Matsumoto, 1985).

  • Aggregation-Induced Emission and Sensor Applications

    Polymers derived from 2-Propenenitrile exhibit aggregation-induced emission properties, making them useful in the development of paper sensors for detecting nitro-compounds, which are crucial for explosive detection (Zhou et al., 2016).

  • Biomedical Applications

    Intrinsically fluorescent polyphosphazenes, which can include 2-Propenenitrile, are synthesized for biomedical applications. These polymers can be used as visible tracers in drug delivery systems, gene delivery, and diagnostic medicine (Zhang et al., 2007).

  • Battery Applications

    Polymers derived from 2-Propenenitrile show promising electrochemical characteristics for battery applications. Their charge-discharge characteristics make them suitable for use in energy storage systems (Kawai et al., 1992).

  • Dendritic Material Synthesis

    2-Propenenitrile is used in the production of dendritic polymers, which are highly branched structures with numerous reactive groups. These materials find applications in nanotechnology and materials science (Fréchet et al., 1995).

  • Lignin Graft Copolymers

    Graft copolymerization of lignin with 1-ethenylbenzene, a derivative of 2-Propenenitrile, changes the surface properties of lignin from hydrophilic to hydrophobic, opening up applications in material science (Chen et al., 1996).

  • Electrochemical Synthesis

    Electropolymerization of derivatives of 2-Propenenitrile has been studied for creating compact and tightly adhered polymeric films. These films have potential applications in electronic devices (Ahonen et al., 1997).

Safety And Hazards

Potential for occupational exposure exists during manufacture and in unloading, storage, staging, and transfer operations at facilities using this polymer . Workers handling this polymer should be trained to implement proper handling procedures and to understand the potential health and physical hazards of this product . It is stable under normal conditions of use. Avoid contact with strong oxidizing agents. Heating to decomposition may release carbon monoxide, carbon dioxide, and nitrogen oxides .

properties

IUPAC Name

prop-2-enenitrile;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8.C3H3N/c1-2-8-6-4-3-5-7-8;1-2-3-4/h2-7H,1H2;2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUZVMOVTVSBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#N.C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107440-17-5, 821788-81-2, 110902-08-4, 697766-30-6, 9003-54-7
Record name 2-Propenenitrile, polymer with ethenylbenzene, block
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107440-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenenitrile, polymer with ethenylbenzene, triblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821788-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylonitrile-styrene graft copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110902-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenenitrile, polymer with ethenylbenzene, diblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697766-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylonitrile-styrene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00920976
Record name Prop-2-enenitrile--ethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, White solid; [Acros Organics MSDS]
Record name 2-Propenenitrile, polymer with ethenylbenzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acrylonitrile-styrene resin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20155
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Styrene acrylonitrile

CAS RN

9003-54-7, 113007-57-1
Record name 2-Propenenitrile, polymer with ethenylbenzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Prop-2-enenitrile--ethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenenitrile, polymer with ethenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

71 parts of styrene, 29 parts of acrylonitrile, 120 parts of deionized water and 0.2 parts of azobisisobutylonitrile (AIBN) were blended. To the blend, 0.5 parts of tricalciumphosphate and 0.3 parts of mercaptan-containing chain transfer agent were added. The resultant solution was heated to 80° C. for 90 minutes and kept for 180 minutes. The resultant was washed, dehydrated and dried. Styrene-acrylonitrile copolymer (SAN) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

After the solution temperature inside the reaction vessel decreased to 60° C., an aqueous solution having 0.4 parts of Rongalite dissolved in 10 parts of distilled water was added. Subsequently, a mixed solution including 11.1 parts of acrylonitrile, 33.2 parts of styrene, and 0.2 parts of tertiary butyl hydroperoxide was dropwise added thereto over about 1 hour to effect polymerization. After the completion of the dropwise addition, the resulting mixture was allowed to stand for 1 hour, and an aqueous solution having 0.0002 parts of ferrous sulfate, 0.0006 parts of disodium ethylenediaminetetraacetate, and 0.25 parts of Rongalite dissolved in 10 parts of distilled water was then added thereto. Subsequently, a mixed solution including 7.4 parts of acrylonitrile, 22.2 parts of styrene, and 0.1 parts of tertiary butyl hydroperoxide was dropwise added thereto over about 40 minutes to effect polymerization. After the completion of the dropwise addition, the resulting mixture was allowed to stand for 1 hour, and was then cooled down, thereby yielding a graft copolymer mixture latex in which an acrylonitrile-styrene copolymer was grafted onto the composite rubber composed of polyorganosiloxane and the butyl acrylate rubber.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods III

Procedure details

A solution of 2.0 g. CuI, 1.4 g. isoquinoline (1:1 ratio), 50.0 g. N-methylpyrrolidone solvent, 46.6 g. cyclohexanone and 0.20 g. Lustran SAN 31-1,000 (10% on CuI) was prepared. The resulting coating solution was coated on 7 mil raw PET with number 10 Meyer rod and dried three minutes at 240° F. The coating had very good uniformity and clarity and was gold and blue iridescent and lustrous. The resistivity measured 13-20×107 Ω/sq. The solution after time showed some precipitation, which crystals were redissolved upon reheating.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
10%

Synthesis routes and methods IV

Procedure details

Fifty grams of PPO ([η]=0.49, chloroform, 25° C.), 50 g of ethylbenzene, 70 g of styrene, 30 g of acrylonitrile and 1.5 g of di-tertiary-butyl peroxide were charged into a 500 cc autoclave, and stirred at 60° C. to achieve uniform dissolution, after which the inside of the autoclave was displaced with nitrogen gas. The temperature of the reaction vessel was controlled to 140° C., and graft polymerization was effected for 2.5 hours. After completion of the reaction, the contents were withdrawn, and dissolved in 3500 ml of toluene by heating. Thereafter, methanol in an amount 10 times that of toluene was added thereto to obtain a resin powder. This powder was washed with methanol and then with methyl ethyl ketone as described in Example 1 to obtain a purified acrylonitrile-styrene grafted PPO. As the result of the organic elemental microanalysis, the degree of grafting was found 71% and the acrylonitrile content in this acrylonitrile-styrene copolymer graft side-chains was found to be 27%. Two grams of this acrylonitrile-styrene grafted PPO was dissolved in 40 ml of methylene chloride, placed in a stoppered Erlenmeyer flask, and allowed to stand in a constant temperature chamber at 23° C. Observation after 48 hours revealed that this solution was opaque. This solution was filtered to obtain a precipitate, which was dried and weighed to yield 1.26 g. In other words, 63% of the resin was recovered as the precipitate.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenenitrile, polymer with ethenylbenzene
Reactant of Route 2
Reactant of Route 2
2-Propenenitrile, polymer with ethenylbenzene
Reactant of Route 3
2-Propenenitrile, polymer with ethenylbenzene
Reactant of Route 4
2-Propenenitrile, polymer with ethenylbenzene
Reactant of Route 5
2-Propenenitrile, polymer with ethenylbenzene
Reactant of Route 6
Reactant of Route 6
2-Propenenitrile, polymer with ethenylbenzene

Citations

For This Compound
8
Citations
C Wohlfarth - Polymer Solutions, 2009 - Springer
Substance Name (s): poly (styrene-co-acrylonitrile); 2-Propenenitrile, polymer with ethenylbenzene; Acrylonitrile, polymer with styrene; Benzene, ethenyl-, polymer with 2-propenenitrile; …
Number of citations: 0 link.springer.com
C Wohlfarth - Polymer Solutions, 2009 - Springer
Vapor-liquid equilibrium data of poly(styrene-co-acrylonitrile) in propylbenzene Page 1 Vapor-liquid equilibrium data of poly(styrene-co-acrylonitrile) in propylbenzene Data extract from …
Number of citations: 0 link.springer.com
C Wohlfarth - Polymer Solutions, 2009 - Springer
Substance Name (s): poly (styrene-co-acrylonitrile); 2-Propenenitrile, polymer with ethenylbenzene; Acrylonitrile, polymer with styrene; Benzene, ethenyl-, polymer with 2-propenenitrile; …
Number of citations: 0 link.springer.com
C Wohlfarth - Polymer Solutions, 2009 - Springer
Vapor-liquid equilibrium data of poly(styrene-co-acrylonitrile) in toluene Page 1 Vapor-liquid equilibrium data of poly(styrene-co-acrylonitrile) in toluene Data extract from Landolt-…
Number of citations: 0 link.springer.com
C Wohlfarth - Polymer Solutions, 2009 - Springer
Substance Name (s): poly (styrene-co-acrylonitrile); 2-Propenenitrile, polymer with ethenylbenzene; Acrylonitrile, polymer with styrene; Benzene, ethenyl-, polymer with 2-propenenitrile; …
Number of citations: 0 link.springer.com
C Wohlfarth - Polymer Solutions, 2009 - Springer
Liquid-liquid equilibrium data of poly(styrene-co-acrylonitrile) in toluene Page 1 Liquid-liquid equilibrium data of poly(styrene-co-acrylonitrile) in toluene Data extract from Landolt-…
Number of citations: 0 link.springer.com
C Wohlfarth - Polymer Solutions, 2009 - Springer
Vapor-liquid equilibrium data of poly(styrene-co-acrylonitrile) in benzene Page 1 Vapor-liquid equilibrium data of poly(styrene-co-acrylonitrile) in benzene Data extract from Landolt-…
Number of citations: 0 link.springer.com
C Wohlfarth - Polymer Solutions, 2009 - Springer
Substance Name (s): poly (styrene-co-acrylonitrile); 2-Propenenitrile, polymer with ethenylbenzene; Acrylonitrile, polymer with styrene; Benzene, ethenyl-, polymer with 2-propenenitrile; …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.